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5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline Documentation Hub

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  • Product: 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
  • CAS: 1245822-72-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Abstract This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the novel compound, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As specific experimental da...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the novel compound, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As specific experimental data for this molecule is not widely published, this document serves as an authoritative guide for researchers, medicinal chemists, and drug development professionals on the requisite analytical workflows to establish its identity, purity, and key drug-like properties. We present a series of validated, step-by-step protocols for spectroscopic and chromatographic analysis, as well as for the determination of critical physicochemical parameters including melting point, aqueous solubility, pKa, and lipophilicity. The rationale behind methodological choices is discussed, emphasizing a holistic approach to generating a robust data package essential for advancing a compound through the drug discovery and development pipeline.

Introduction: The Imperative for Foundational Characterization

The compound 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline incorporates several structural motifs of high interest in modern medicinal chemistry. The fluoroaniline core is a common feature in many pharmaceuticals, offering metabolic stability and altered electronic properties.[1] The pyrazole ring is a versatile heterocycle known for its diverse biological activities and ability to participate in hydrogen bonding.[2][3] The combination of these fragments suggests potential utility as a scaffold or intermediate in various therapeutic areas.

However, before any biological evaluation can be meaningfully undertaken, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. These properties—solubility, lipophilicity (logP), and ionization state (pKa)—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from administration to its biological target.[4][5]

This guide is structured to lead a researcher through the logical sequence of analytical procedures required to build a complete physicochemical profile for this specific molecule. The protocols described herein are based on established, robust methodologies applicable to novel aniline derivatives.[6][7]

Part I: Structural Verification and Purity Assessment

The foundational step in characterizing any newly synthesized compound is the unambiguous confirmation of its chemical structure and the quantification of its purity. A multi-technique approach is essential for a complete and reliable assessment.[6]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the initial checkpoint to confirm that the molecular weight of the synthesized compound matches the theoretical value. For an aniline derivative, analysis in positive ion mode is typically successful due to the basicity of the amino group, which is readily protonated to form the [M+H]⁺ ion.[6]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is recommended to facilitate protonation.[6]

  • Instrumentation: Utilize an ESI-MS system, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Set to positive ion mode to detect the [M+H]⁺ adduct.

  • Data Acquisition: Perform a full scan to identify the molecular ion peak. The expected monoisotopic mass for C₁₁H₁₂FN₃O is 221.0964 g/mol ; therefore, the target [M+H]⁺ ion would be m/z 222.1042.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR provides the definitive structural map of the molecule. For this specific compound, a suite of experiments is necessary. ¹H NMR will confirm the proton environments and their connectivity through coupling patterns. ¹³C NMR will identify all unique carbon atoms. Crucially, ¹⁹F NMR will confirm the presence and environment of the single fluorine atom, a key structural feature.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra to observe the chemical shifts and coupling constants of the aromatic, methoxy, methyl, and aniline protons.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to identify the 11 distinct carbon signals.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum to observe the singlet corresponding to the fluorine atom. Its chemical shift will provide information about its electronic environment.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification.[8]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and dilute as necessary.

  • Mobile Phase: A gradient elution is recommended for separating a wide range of potential impurities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Detection: Monitor at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy).

  • Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Workflow for Identity and Purity Confirmation

G cluster_1 Physicochemical Profiling Verified Verified Compound (Purity >95%) MP Melting Point (Purity Indicator) Verified->MP Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Verified->Solubility pKa pKa Determination (Ionization State) Verified->pKa LogP LogP / LogD (Lipophilicity) Verified->LogP Profile Complete Physicochemical Profile MP->Profile Solubility->Profile pKa->Profile LogP->Profile

Caption: Sequential workflow for determining key physicochemical properties.

Data Summary and Interpretation

All quantitative data generated from these experiments should be compiled into a clear, concise summary table. This allows for at-a-glance assessment of the compound's key characteristics and provides a foundational dataset for subsequent computational modeling and in-vitro ADME assays.

Table 1: Summary of Physicochemical Properties for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

ParameterMethodResultSignificance
Identity & Purity
Molecular Formula-C₁₁H₁₂FN₃O-
Molecular Weight-221.24 g/mol -
[M+H]⁺ESI-MSTo be determinedConfirms molecular weight
Structure¹H, ¹³C, ¹⁹F NMRTo be determinedConfirms chemical structure
PurityRP-HPLCTo be determinedEstablishes sample quality for assays
Physical Properties
Melting PointCapillary MethodTo be determinedIndicator of purity and solid-state form
Drug-like Properties
Aqueous Solubility (pH 1.2)Shake-Flask HPLC-UVTo be determinedPredicts behavior in gastric fluid
Aqueous Solubility (pH 4.5)Shake-Flask HPLC-UVTo be determinedPredicts behavior in upper intestine
Aqueous Solubility (pH 6.8)Shake-Flask HPLC-UVTo be determinedPredicts behavior in lower intestine
pKa (basic)Potentiometric TitrationTo be determinedDefines ionization state at physiological pH
logPRP-HPLCTo be determinedMeasures intrinsic lipophilicity
logD (pH 7.4)RP-HPLCTo be determinedPredicts membrane permeability at physiological pH

Conclusion

The systematic application of the analytical workflows detailed in this guide will yield a robust and comprehensive physicochemical profile for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. This foundational dataset is not merely a collection of numbers; it is the scientific bedrock upon which all further investigation into the compound's therapeutic potential must be built. Understanding these core properties enables informed decisions in lead optimization, formulation development, and the design of relevant biological assays, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Soares, J.X., Santos, Á., Fernandes, C., & Pinto, M.M.M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Loechel, F. et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • World Health Organization (WHO). (2018). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Popova, Y. et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]

  • Berg, E.B. van den, et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

  • World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • Emmace. Solubility and chemical quantification of APIs/drugs. Available from: [Link]

  • University of Technology, Iraq. (2021). Experiment (1) Determination of Melting Points. Available from: [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. Available from: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]

  • OSTI.GOV. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Available from: [Link]

  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Available from: [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As a molecule incorporating a fluorinated anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As a molecule incorporating a fluorinated aniline scaffold linked to a substituted pyrazole ring, it presents a unique structural motif with potential for interaction with a variety of receptor systems. The presence of fluorine can enhance metabolic stability and binding affinity, while the pyrazole and aniline moieties are common pharmacophores in centrally active agents and kinase inhibitors.[1][2][3][4] To date, the specific receptor binding affinities of this compound are not extensively documented in publicly available literature, presenting a compelling opportunity for novel pharmacological investigation.

This document serves as a technical roadmap for researchers and drug development professionals, outlining the strategic and methodological considerations for a thorough in vitro characterization. We will delve into the rationale behind experimental design, present detailed protocols for robust and reproducible data generation, and provide a framework for the interpretation of binding parameters.

Section 1: Strategic Considerations for Target Identification

Given the structural features of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, a tiered approach to screen for potential receptor interactions is recommended. The initial focus should be on receptor families known to interact with structurally related compounds.

  • G-Protein Coupled Receptors (GPCRs): The aniline and methoxy-phenyl components are reminiscent of ligands for monoamine receptors. Therefore, initial screening against a panel of serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors is a logical starting point.[5]

  • Kinase Superfamily: Pyrazole-containing compounds are well-represented as kinase inhibitors.[3][6][7] A broad kinase panel screen would be invaluable in identifying potential anti-proliferative or anti-inflammatory activities.

  • Nuclear Receptors: While less common, some fluorinated aromatics can interact with nuclear receptors. Depending on the therapeutic area of interest, a selective panel could be considered.

For the purpose of this guide, we will focus on a detailed exploration of its potential interaction with a representative GPCR, the serotonin 5-HT1A receptor, a common target for anxiolytics and antidepressants.

Section 2: Methodological Approach: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and reproducibility.[8][9][10] We will describe a competitive binding assay to determine the inhibition constant (Ki) of our test compound against a well-characterized radioligand for the 5-HT1A receptor.

Principle of the Competitive Binding Assay

In this assay, a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) compete for binding to the target receptor. The ability of the test compound to displace the radioligand is a measure of its own binding affinity. The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the Ki.[11]

Competitive_Binding_Assay cluster_0 Assay Components cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor 5-HT1A Receptor Membrane Prep Equilibrium Reach Equilibrium Receptor->Equilibrium Radioligand [3H]-8-OH-DPAT Fixed Concentration Radioligand->Equilibrium Test_Compound 5-fluoro-2-...-aniline Increasing Concentrations Test_Compound->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Data_Analysis_Flow Raw_CPM Raw CPM Data (Total, Non-specific, Competitive) Specific_Binding Calculate Specific Binding Raw_CPM->Specific_Binding Competition_Curve Plot % Specific Binding vs. [Test Compound] Specific_Binding->Competition_Curve Nonlinear_Regression Non-linear Regression Analysis Competition_Curve->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Determine Ki (Binding Affinity) Cheng_Prusoff->Ki

Figure 2: Data analysis workflow for determining binding affinity.

Section 4: Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

ParameterValueDescription
IC50 Calculated Value (nM)The concentration of the test compound that inhibits 50% of specific radioligand binding.
Ki Calculated Value (nM)The inhibition constant, representing the affinity of the test compound for the receptor.
Hill Slope Calculated ValueA measure of the steepness of the competition curve; a value close to 1.0 suggests a competitive interaction at a single binding site.

Conclusion

This in-depth technical guide provides a robust framework for the initial characterization of the receptor binding affinity of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. By following the detailed protocols for competitive radioligand binding assays and the subsequent data analysis pipeline, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this novel compound. The principles and methodologies outlined here are adaptable to a wide range of receptor targets, enabling a comprehensive exploration of its therapeutic potential.

References

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Limbird, L. E. (1996). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media.
  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • Creative Bioarray. Radioligand Binding Assay. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Chelatec. In vitro binding Assays – Cell Based Assays. Available from: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Fustero, S., & Sorochinsky, A. E. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Inoue, T., et al. (2014). Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A (PDE10A) Inhibitor. Journal of Medicinal Chemistry, 57(22), 9474-9490.
  • Sanna, M., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemical Biology & Drug Design, 98(4), 582-605.
  • Patel, M. R., et al. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. U.S.
  • Zhao, Y., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5051-5056.
  • Zhang, W., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6333.
  • Guni, E., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 41-47.
  • Rinaldi, M., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Chemistry–A European Journal, e202301416.
  • Savarino, E. V., et al. (2021). An update of pharmacology, efficacy, and safety of vonoprazan in acid-related disorders. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1163-1172.
  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 13ac [PMID: 33256400]. Available from: [Link]

  • Peters, G. J., et al. (1990). Fluorouracil: biochemistry and pharmacology. Journal of Clinical Oncology, 8(12), 2030-2049.
  • Zoghbi, S. S., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. Journal of Medicinal Chemistry.
  • He, L., et al. (2011). Potential CRF1R PET imaging agents: N-fluoroalkyl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethyl-N-alkylpyrazolo[1,5-a]t[8][10][12]riazin-4-amines. Bioorganic & medicinal chemistry letters, 21(8), 2484-2488.

  • Vlase, L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7]decan-1-amine. Molecules, 27(6), 1774.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Introduction & Scope This application note details a highly efficient, two-step synthetic protocol for the preparation of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline . This functionalized aniline is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details a highly efficient, two-step synthetic protocol for the preparation of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline . This functionalized aniline is a critical building block frequently utilized in the development of small-molecule kinase inhibitors and advanced agrochemicals. The protocol is designed for high chemoselectivity, scalability, and operational safety, avoiding hazardous reagents and specialized high-pressure equipment.

Retrosynthetic Strategy & Process Causality

The synthesis relies on a convergent approach starting from commercially available 4-fluoro-2-nitrophenol and 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

  • Etherification Causality : The Williamson ether synthesis is selected over the Mitsunobu reaction to avoid the generation of stoichiometric triphenylphosphine oxide waste, ensuring process scalability and easier purification. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides optimal kinetic conditions . The mild base quantitatively deprotonates the highly acidic phenol (pKa ~7.0, driven by the electron-withdrawing nitro and fluoro groups) while minimizing competitive ring-alkylation.

  • Reduction Causality : The conversion of the nitro intermediate to the target aniline employs a modified Béchamp reduction . While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the presence of the aryl fluoride introduces a high risk of catalytic hydrodefluorination (C-F bond cleavage). The Béchamp protocol (Fe/NH₄Cl) operates via a single-electron transfer (SET) mechanism that is entirely chemoselective, reducing the nitro group efficiently without cleaving the sensitive C-F bond .

Process Visualization

SynthesisWorkflow SM 4-Fluoro-2-nitrophenol + Pyrazole Chloride Step1 Williamson Etherification (K2CO3, DMF) SM->Step1 Int Nitroarene Intermediate Step1->Int SN2 Alkylation Step2 Béchamp Reduction (Fe, NH4Cl) Int->Step2 Prod Target Aniline Product Step2->Prod SET Reduction

Fig 1: Two-step synthesis workflow from 4-fluoro-2-nitrophenol to the target functionalized aniline.

Experimental Protocols & Self-Validating Workflows

Step 1: Williamson Etherification (O-Alkylation)

Objective : Synthesis of 4-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]-1-nitrobenzene.

Table 1: Step 1 Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Fluoro-2-nitrophenol157.101.0015.7 gStarting Material
5-(Chloromethyl)-1-methyl-1H-pyrazole HCl167.041.1018.4 gAlkylating Agent
Potassium carbonate (K₂CO₃)138.213.0041.5 gBase
N,N-Dimethylformamide (DMF)73.09-200 mLPolar Aprotic Solvent

Step-by-Step Procedure:

  • Charge a dry 500 mL round-bottom flask with 4-fluoro-2-nitrophenol (15.7 g, 100 mmol) and anhydrous DMF (200 mL).

  • Add K₂CO₃ (41.5 g, 300 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation (Visual Cue): The solution will immediately shift from pale yellow to deep orange/red, confirming the quantitative formation of the phenoxide ion.

  • Add 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (18.4 g, 110 mmol) portion-wise over 10 minutes to manage the mild exotherm.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting phenol streaks heavily, while the product ether runs as a distinct, UV-active spot (Rf ~ 0.45). LC-MS should confirm the product mass ([M+H]⁺ = 252.2).

  • Cool to room temperature and quench by slowly pouring the mixture into 600 mL of ice-water. Extract with EtOAc (3 × 200 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to selectively partition and remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a yellow solid (Expected yield: 85-90%).

Step 2: Chemoselective Béchamp Reduction

Objective : Synthesis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

Table 2: Step 2 Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
Nitroarene Intermediate251.221.0020.0 gIntermediate
Iron powder (325 mesh)55.845.0022.2 gSET Reductant
Ammonium chloride (NH₄Cl)53.495.0021.3 gProton Source / Activator
Ethanol / Water (4:1 v/v)--400 mLProtic Solvent System

Step-by-Step Procedure:

  • Suspend the nitroarene intermediate (20.0 g, 79.6 mmol) in a 4:1 mixture of EtOH/H₂O (400 mL) in a 1 L round-bottom flask equipped with a reflux condenser.

  • Add NH₄Cl (21.3 g, 398 mmol) followed by fine Iron powder (22.2 g, 398 mmol).

  • Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.

    • Self-Validation (Visual Cue): The reaction mixture will transition from a yellow suspension to a dark brown/black slurry as the elemental iron is oxidized to magnetite (Fe₃O₄).

  • In-Process Control (IPC): Monitor via LC-MS. Ensure complete disappearance of the nitro mass (m/z 252.2) and the appearance of the aniline product ([M+H]⁺ = 222.2).

  • Cool the mixture to room temperature. Filter the black slurry through a 2-inch pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot EtOAc (3 × 100 mL) to ensure complete product recovery.

  • Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue with additional EtOAc (150 mL).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the target aniline.

Analytical & Quality Control Specifications

Table 3: Final Product QC Specifications

ParameterExpected ResultAnalytical Utility
Appearance Off-white to pale brown solidInitial purity indicator; dark brown indicates oxidation.
LC-MS (ESI+) m/z 222.2 [M+H]⁺Confirms molecular weight and absence of defluorinated byproduct (m/z 204.2).
¹H NMR (DMSO-d6) Broad singlet ~4.8-5.2 ppm (2H)Confirms the successful reduction to the primary amine (-NH₂).
¹⁹F NMR Singlet ~ -118 ppmConfirms the retention of the aryl fluorine atom.
TLC (DCM/MeOH 9:1) Rf ~ 0.55 (Highly fluorescent)Confirms complete consumption of the non-fluorescent nitro precursor.

References

  • Title : Williamson Ether Synthesis Source : Cambridge University Press URL :[Link]

  • Title : Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source : Organic Preparations and Procedures International (via ResearchGate) URL :[Link]

  • Title : Béchamp reduction Source : Wikipedia, The Free Encyclopedia URL :[Link]

  • Title : Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source : RSC Advances URL :[Link]

Application

how to dissolve 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline in DMSO

Application Note & Protocol: Precision Dissolution and Handling of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline in DMSO Physicochemical Profiling & Solvation Thermodynamics Handling novel small molecules require...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Precision Dissolution and Handling of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline in DMSO

Physicochemical Profiling & Solvation Thermodynamics

Handling novel small molecules requires a fundamental understanding of their structural thermodynamics. 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (Molecular Weight: 221.23 g/mol ; Empirical Formula: C₁₁H₁₂FN₃O) presents a unique solvation profile due to its specific functional groups.

The molecule features a lipophilic fluorinated phenyl ring, a primary amine (aniline) acting as a strong hydrogen-bond donor, and a pyrazole ether linkage acting as a hydrogen-bond acceptor. In its solid state, these moieties facilitate strong intermolecular hydrogen bonding and π−π stacking, resulting in a robust crystal lattice.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice here because it is a highly polar, aprotic solvent. The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor to disrupt the aniline interactions, while its methyl groups engage in hydrophobic interactions with the fluorinated aromatic core [1]. However, because DMSO is highly hygroscopic, improper handling can lead to rapid water absorption, which exponentially decreases the thermodynamic solubility of the compound and ruins the stock solution[3].

Reagent and Equipment Specifications

To ensure a self-validating and reproducible workflow, the following materials are strictly required:

  • Compound: 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (Lyophilized powder, >98% purity).

  • Solvent: Anhydrous DMSO (Cell-culture grade, sterile, water content <0.005%) [1].

  • Atmosphere: Argon or Nitrogen gas for headspace purging.

  • Equipment: Calibrated analytical microbalance, bath sonicator (temperature-controlled), nephelometer (for quality control), and low-bind amber microcentrifuge tubes.

Self-Validating Dissolution Protocol

This protocol is designed not just to outline steps, but to engineer a controlled environment that prevents degradation and guarantees kinetic solubility [2].

Phase I: Preparation and Weighing

  • Thermal Equilibration: Before opening, allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This moisture will immediately compromise the anhydrous nature of the DMSO upon addition, leading to micro-precipitation [3].

  • Precision Weighing: Accurately weigh the required mass of the compound into a sterile, low-bind amber microcentrifuge tube (see Table 1 for calculations).

Phase II: Solvation and Cavitation 3. Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder. 4. Homogenization & Cavitation: Vortex the solution gently for 30 seconds. If the compound does not immediately dissolve, place the tube in a room-temperature sonicating water bath for 2–5 minutes. Causality: Sonication provides acoustic cavitation energy. The implosion of microscopic bubbles generates localized shear forces that overcome the lattice enthalpy of the solid compound without applying excessive bulk heat, which could cause thermal degradation [1].

Phase III: Quality Control (The Self-Validating Step) 5. Nephelometric Verification: Do not rely solely on visual inspection, as micro-aggregates are invisible to the naked eye. Use a nephelometer to measure light scattering. A baseline reading equivalent to pure DMSO confirms true kinetic solubility [3].

Phase IV: Storage 6. Aliquot and Purge: Divide the master stock into single-use aliquots (e.g., 10–50 µL). Purge the headspace of each tube with Argon gas before sealing. Causality: Argon displaces oxygen and atmospheric moisture, preventing oxidative degradation of the electron-rich aniline moiety and maintaining the anhydrous state of the solvent during storage [4]. 7. Cryopreservation: Store at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles [4].

Workflow step1 1. Thermal Equilibration (Prevent condensation) step2 2. Precision Weighing (MW: 221.23 g/mol) step1->step2 step3 3. Anhydrous DMSO Addition (Disrupt crystal lattice) step2->step3 step4 4. Cavitation / Sonication (Overcome lattice enthalpy) step3->step4 step5 5. Nephelometric QC (Verify kinetic solubility) step4->step5 step6 6. Argon Purge & Aliquot (Prevent hygroscopic degradation) step5->step6

Workflow for preparation, QC, and storage of DMSO stock solutions for small molecule assays.

Quantitative Preparation Matrix

To streamline preparation, use the following standardized mass-to-volume ratios.

Table 1: Stock Solution Preparation for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (MW = 221.23 g/mol )

Desired Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSOFinal Application
10 mM 2.21 mg1.00 mLStandard in vitro biochemical assays
20 mM 4.42 mg1.00 mLHigh-throughput screening (HTS) libraries
50 mM 11.06 mg1.00 mLIn vivo dosing (requires extensive dilution)

Downstream Assay Integration: Mitigating the Solvent Shift

A critical failure point in drug development assays occurs during the transition from a 100% DMSO stock to an aqueous biological buffer (e.g., PBS or cell culture media). This transition causes a "solvent shift." As water molecules rapidly hydrate the DMSO, the lipophilic compound is desolvated and crashes out of solution, forming aggregates that skew IC₅₀/EC₅₀ data [5].

Best Practices for Aqueous Dilution:

  • Avoid Serial Dilution in Buffers: Never perform serial dilutions of the compound directly in high-salt biological buffers. Salts compete for hydration, exacerbating the salting-out effect [5]. Instead, perform serial dilutions in 100% DMSO, and make only the final transfer into the aqueous medium.

  • Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in the assay is ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation [1], [4].

  • Utilize Co-Solvents: If precipitation persists upon final dilution, incorporate a co-solvent such as 0.1% Tween-20 or PEG400 into the aqueous buffer prior to adding the DMSO stock. The amphiphilic nature of these detergents helps micellize the compound and stabilize it in the aqueous phase [4], [5].

SolventShift stock 100% DMSO Stock Solution (10 - 50 mM) direct Direct Aqueous Dilution (High Salt Buffer) stock->direct stepwise Stepwise Dilution (Intermediate DMSO %) stock->stepwise cosolvent Co-solvent Addition (e.g., 0.1% Tween-20) stock->cosolvent shift Solvent Shift Effect (Desolvation of Aniline Core) direct->shift precip Precipitation / Aggregation (Assay Failure) shift->precip success Stable Working Solution (< 0.5% Final DMSO) stepwise->success cosolvent->success

Mechanisms of solvent shift precipitation and mitigation strategies for aqueous assays.

References

  • "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." PubMed. URL: [Link]

  • "Compound Handling Instructions." MedChemExpress. URL: [Link]

  • "How to dissolve small inhibitor molecules for binding assay?" ResearchGate. URL: [Link]

Method

Application Note: Chemoselective Catalytic Reduction of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized fluoroaniline intermediates for targeted kinase inhibitors. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized fluoroaniline intermediates for targeted kinase inhibitors.

Introduction & Mechanistic Rationale

Fluoroanilines containing complex heteroaryl ether linkages are ubiquitous in modern drug discovery. The target molecule, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline , is synthesized via the catalytic reduction of its corresponding nitrobenzene precursor. This substrate presents a significant chemoselectivity challenge because it contains three reactive moieties susceptible to reductive conditions: a nitro group, an aromatic carbon-fluorine (C–F) bond, and a benzylic-like pyrazolylmethyl ether.

The primary hurdle in this transformation is avoiding hydrodefluorination [1]. Standard palladium-on-carbon (Pd/C) catalysts are highly active for nitro reduction but exhibit a strong propensity to undergo oxidative addition into the C–F bond [2]. As the strongly electron-withdrawing nitro group is reduced to an electron-donating amine, the electron density of the aromatic ring increases, further activating the C–F bond toward Pd(0) insertion and subsequent hydrogenolysis. Additionally, harsh hydrogenation conditions can cleave the pyrazolylmethyl ether.

To establish a self-validating and robust process, we must alter the catalytic kinetics. This is achieved through two field-proven strategies:

  • Catalyst Poisoning (Sulfided Pt/C): Platinum is inherently less prone to C–F oxidative addition than Palladium. Doping the Pt/C catalyst with sulfur partially poisons the active metal sites, reducing the binding affinity of the aromatic ring to the catalyst surface. This allows the highly exothermic nitro reduction to proceed rapidly while completely suppressing C–F bond cleavage [1].

  • Catalytic Transfer Hydrogenation (CTH): Utilizing a mild hydrogen donor, such as ammonium formate with Pd/C or supported Ni nanoparticles, generates surface-bound hydrogen at a controlled, steady-state rate. This prevents the buildup of aggressive hydride species required for defluorination and ether cleavage [3].

Quantitative Catalyst Screening Data

The following table summarizes the optimization of the catalytic system. All reactions were performed at a 10 mmol scale to establish baseline metrics for scale-up.

Catalyst SystemH₂ Source / DonorTemp (°C)Conversion (%)Yield (%)Defluorination (%)Ether Cleavage (%)
10% Pd/CH₂ (3 atm)25>99.072.421.55.1
5% Pt/CH₂ (3 atm)25>99.089.28.31.5
5% Pt/C (Sulfided) H₂ (3 atm) 25 >99.5 96.8 <0.5 <0.5
5% Pd/C HCOONH₄ (4 eq) 40 >99.0 94.5 <1.0 <0.5

Note: The sulfided Pt/C and the CTH method both provide the necessary chemoselectivity required for pharmaceutical-grade intermediate synthesis.

Mechanistic and Workflow Visualizations

Mechanism A 5-Fluoro-2-((1-methyl-1H-pyrazol -5-yl)methoxy)nitrobenzene B Target Fluoroaniline (Desired Product) A->B Pt/C or CTH (Chemoselective) C Defluoroaniline (Impurity) A->C Pd/C + H2 (Hydrodefluorination) D Ether Cleavage (Impurity) A->D Harsh Conditions (Hydrogenolysis)

Fig 1. Reaction pathways for nitro reduction vs. hydrodefluorination and ether cleavage.

Workflow Step1 1. Substrate Preparation Dissolve in EtOH/EtOAc Step2 2. Catalyst Addition Add 1-3 mol% Pt/C (Sulfided) Step1->Step2 Step3 3. Hydrogenation 1-3 atm H2, 25°C, 4-6 h Step2->Step3 Step4 4. In-Process Control HPLC (Target >99%) Step3->Step4 Step5 5. Catalyst Filtration Filter through Celite Step4->Step5 Step6 6. Crystallization Precipitate & Dry Step5->Step6

Fig 2. Step-by-step workflow for the chemoselective catalytic hydrogenation process.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Sulfided Pt/C

This is the preferred method for scale-up due to its high atom economy and minimal byproduct formation.

  • Substrate Preparation: Dissolve 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]nitrobenzene (10.0 g, 39.8 mmol) in a 1:1 mixture of Ethyl Acetate and Ethanol (100 mL).

    • Causality: Ethyl acetate ensures complete solubilization of the nitroarene, while ethanol acts as a protic shuttle to facilitate the proton-coupled electron transfer required for nitro reduction.

  • Catalyst Addition: Inert the reaction vessel with N₂ gas for 15 minutes. Carefully add 5% Pt/C (sulfided) (0.5 g, 5 wt%).

    • Causality: Inerting is critical to prevent the ignition of solvent vapors by the dry catalyst. The sulfided catalyst prevents C–F bond activation.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3 atm and stir vigorously (800 rpm) at 25 °C.

    • Causality: The reduction of the nitro group is highly exothermic. Maintain the internal temperature strictly below 30 °C using a cooling jacket. Elevated temperatures provide the activation energy required for unwanted ether cleavage.

  • In-Process Control (IPC): After 4 hours, sample the reaction mixture. Proceed to Step 5 only when HPLC indicates >99.5% conversion of the starting material and <0.5% hydroxylamine intermediate. (See Section 5).

  • Filtration: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethyl Acetate (2 × 20 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 30 mL. Add Heptane (50 mL) dropwise to induce crystallization. Filter the resulting solid and dry under vacuum at 40 °C to yield the target aniline.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

An alternative method when high-pressure hydrogenation equipment is unavailable.

  • Reaction Setup: Dissolve the nitrobenzene precursor (10.0 g, 39.8 mmol) in Methanol (120 mL). Add 5% Pd/C (1.0 g, 10 wt%).

  • Donor Addition: Add Ammonium Formate (10.0 g, 159 mmol, 4.0 equiv) in portions over 30 minutes at room temperature.

    • Causality: Ammonium formate decomposes on the Pd surface into NH₃, CO₂, and H₂. Adding it in portions prevents rapid gas evolution and maintains a low, steady-state concentration of active hydrogen, which is the key mechanism for preventing hydrodefluorination [4].

  • Heating: Warm the reaction to 40 °C and stir for 3 hours.

  • Workup: Verify completion via IPC. Filter through Celite, concentrate the filtrate, and partition between Ethyl Acetate (100 mL) and Water (100 mL) to remove residual formate salts. Dry the organic layer over Na₂SO₄, concentrate, and crystallize as described in Protocol A.

Analytical Validation (In-Process Control)

To ensure this protocol functions as a self-validating system , In-Process Control (IPC) using HPLC is mandatory before catalyst filtration.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Validation Criteria for Progression:

    • Starting Material (Nitroarene): ≤ 0.5% Area.

    • Hydroxylamine Intermediate: ≤ 0.5% Area (indicates incomplete reduction).

    • Defluoro Impurity (RRT ~0.85): ≤ 0.5% Area.

    • Ether Cleavage Impurity (RRT ~0.40): ≤ 0.5% Area.

If the hydroxylamine intermediate persists, continue stirring for an additional 1-2 hours. Do not increase the temperature, as this will trigger defluorination.

References

  • Source: Google Patents (EP0794936B1)
  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles Source: ACS Catalysis URL:[Link]

Application

Application Notes &amp; Protocols: Establishing a Robust In Vivo Dosing Regimen for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (FMPA)

Abstract This document provides a comprehensive guide for establishing a scientifically sound in vivo dosing protocol for the novel investigational compound 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, hereafte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing a scientifically sound in vivo dosing protocol for the novel investigational compound 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, hereafter referred to as FMPA. As a compound featuring a pyrazole scaffold, FMPA belongs to a class of molecules known for their potential as kinase inhibitors.[1][2][3][4] The protocols herein are designed for researchers in drug development and are based on established best practices for preclinical evaluation of novel small molecules, with a focus on compounds that may exhibit poor aqueous solubility. We will proceed logically from initial formulation development and tolerability studies to pharmacokinetic profiling and, finally, to the design of an efficacy study. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Part 1: Foundational Steps: Formulation and Vehicle Selection

Scientific Rationale: The successful in vivo evaluation of any new chemical entity hinges on the development of a safe and effective formulation that ensures consistent bioavailability.[5] Compounds like FMPA, which are often lipophilic due to their aromatic and heterocyclic structures, frequently present solubility challenges.[6][7] An inadequate formulation can lead to poor absorption, high variability, and erroneous conclusions about the compound's efficacy or toxicity. The goal of this initial phase is to identify a vehicle that can solubilize or uniformly suspend FMPA at the required concentrations for dosing, while being non-toxic to the animal model.

Experimental Protocol: Vehicle Screening

  • Solubility Assessment:

    • Begin by testing the solubility of FMPA in a panel of common, pharmaceutically acceptable vehicles.

    • Weigh 1-5 mg of FMPA into separate glass vials.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle.

    • Vortex vigorously for 2-5 minutes and visually inspect for dissolution.

    • If not dissolved, continue to add the vehicle in precise increments, vortexing after each addition, until the compound dissolves or the maximum desired dosing volume is reached.

    • Common vehicles to screen are listed in the table below.

  • Stability Check:

    • Once a potential vehicle is identified, prepare the highest target concentration of the FMPA formulation.

    • Keep the formulation at room temperature and 4°C for at least 4-6 hours (the typical duration of a dosing experiment).

    • Visually inspect for any signs of precipitation or phase separation at regular intervals (e.g., 0, 1, 2, 4, 6 hours). A stable formulation should remain a clear solution or a fine, homogeneous suspension.

  • Vehicle Selection Criteria:

    • The primary criterion is the ability to achieve the desired concentration.

    • The secondary criterion is the safety and tolerability of the vehicle itself in the chosen animal model. Avoid vehicles known to cause significant irritation or toxicity.

    • For oral (PO) dosing, vehicles that enhance absorption, such as self-emulsifying drug delivery systems (SEDDS) or cyclodextrin complexes, can be considered.[8][9]

Data Presentation: Common Preclinical Vehicle Screening Panel

Vehicle CompositionPrimary UseRationale & Considerations
0.5% (w/v) Methylcellulose (MC) in sterile waterOral (PO)Forms a suspension for insoluble compounds. Good for initial screening due to its inert nature. Particle size of the compound can be critical.[7]
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in waterPO, IV, IPForms inclusion complexes to solubilize hydrophobic drugs.[6][8] Often a good choice for increasing apparent water solubility.
5% DMSO / 40% PEG300 / 55% SalineIV, IPA common co-solvent system for solubilizing compounds for parenteral administration.[7] DMSO concentration should be kept low to minimize toxicity.
10% Solutol HS 15 / 90% SalineIV, IPA non-ionic surfactant that forms micelles to solubilize poorly soluble drugs.[7] Generally well-tolerated.
Corn Oil or Sesame OilPO, SubcutaneousA lipid-based vehicle suitable for highly lipophilic compounds. Can improve oral bioavailability for certain drug classes.[5][6]

Part 2: Safety Assessment: Acute Tolerability and Dose-Range Finding (DRF)

Scientific Rationale: Before proceeding to efficacy studies, it is imperative to establish a safe dose range for the compound. The primary goal of a Dose-Range Finding (DRF) study is to identify the Maximum Tolerated Dose (MTD), which is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[10] This study informs the dose levels for subsequent pharmacokinetic and efficacy experiments.[11]

Experimental Protocol: In Vivo DRF Study

  • Animal Model: Use a small cohort of healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c, n=3 per group).

  • Dose Selection:

    • Select a range of 3-5 dose levels based on in vitro potency (e.g., IC50 values) if available. A common starting point is to aim for exposures that are multiples of the in vitro efficacy concentration.

    • A typical logarithmic dose escalation might be 10, 30, and 100 mg/kg.

  • Administration:

    • Administer a single dose of FMPA via the intended route for the efficacy studies (e.g., oral gavage or intraperitoneal injection).

    • Include a vehicle-only control group.

  • Monitoring:

    • Monitor the animals intensively for the first 4-8 hours post-dosing for any acute signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).

    • Record body weight and clinical observations daily for 7-14 days.

  • Endpoint: The MTD is determined based on clinical observations and body weight changes. This dose, and fractions thereof (e.g., MTD and 1/2 MTD), will be used in subsequent studies.

Visualization: Workflow for Formulation and DRF

G cluster_formulation Part 1: Formulation cluster_drf Part 2: Dose-Range Finding Solubility Solubility Screening (MC, HPBCD, PEG300, etc) Stability Formulation Stability (4-6 hours @ RT) Solubility->Stability Vehicle Final Vehicle Selected Stability->Vehicle DoseSelect Select 3-5 Dose Levels (e.g., 10, 30, 100 mg/kg) Vehicle->DoseSelect Use selected vehicle to prepare doses Admin Single Dose Administration (n=3 mice/group) DoseSelect->Admin Monitor Monitor Clinical Signs & Body Weight (7-14 days) Admin->Monitor MTD Determine MTD Monitor->MTD

Caption: Logic flow from vehicle selection to MTD determination.

Part 3: Pharmacokinetic (PK) Profiling

Scientific Rationale: A pharmacokinetic (PK) study measures how the animal's body processes the drug, specifically focusing on its absorption, distribution, metabolism, and excretion (ADME).[10] Understanding the PK profile is crucial for designing an effective dosing schedule. For example, a compound with a short half-life may require more frequent dosing than one with a long half-life to maintain therapeutic concentrations at the tumor site. This study should be conducted at a non-toxic dose, typically at or below the MTD.[10]

Experimental Protocol: Single-Dose PK Study

  • Animal Model: Use healthy, non-tumor-bearing mice (n=3-4 per timepoint).

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2-5 mg/kg). This route provides 100% bioavailability and serves as a reference.

    • Group 2: Intended therapeutic route, e.g., Oral (PO) administration (e.g., 20 mg/kg, a dose below the MTD).

  • Sample Collection:

    • Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points post-dosing.

    • Typical time points:

      • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing & Analysis:

    • Process blood to plasma and store frozen at -80°C.

    • Quantify the concentration of FMPA in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters, as summarized in the table below.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionImportance for Dosing Protocol
Cmax Maximum observed plasma concentration.Indicates the peak exposure after a dose. Important for assessing potential for acute toxicity.
Tmax Time at which Cmax is reached.Shows how quickly the drug is absorbed.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time. A key indicator of overall bioavailability.
t1/2 Half-life. The time it takes for the plasma concentration to decrease by 50%.Determines the dosing interval. A common goal is to dose once or twice per half-life to maintain steady-state concentrations.
F% Bioavailability (for non-IV routes). Calculated as (AUC_oral / AUC_iv) * 100.Indicates the fraction of the oral dose that reaches systemic circulation. Low bioavailability may require higher oral doses.

Part 4: In Vivo Efficacy Study Dosing Protocol

Scientific Rationale: This protocol integrates the findings from the formulation, DRF, and PK studies to design a robust efficacy experiment, typically using a tumor xenograft model.[3][12] The dose levels are selected to be therapeutically relevant and non-toxic (below the MTD). The dosing frequency is informed by the compound's half-life (t1/2) to ensure sustained target engagement.

Experimental Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment:

    • Implant a relevant human cancer cell line (e.g., HCT116 for colon cancer) subcutaneously into immunocompromised mice (e.g., athymic nude mice).[13]

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization:

    • Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.

  • Dose Groups:

    • Group 1: Vehicle Control (dosed on the same schedule as treated groups).

    • Group 2: FMPA at Dose 1 (e.g., 1/2 MTD).

    • Group 3: FMPA at Dose 2 (e.g., MTD).

    • Group 4: Positive Control / Standard-of-Care drug (if applicable).

  • Dosing Regimen:

    • Route: Administer FMPA via the route determined in previous studies (e.g., oral gavage).

    • Frequency: Based on PK data. If t1/2 is ~8-12 hours, a once-daily (QD) schedule is appropriate. If t1/2 is shorter, twice-daily (BID) dosing may be required.

    • Duration: Typically 14-28 days, or until tumors in the control group reach a predetermined endpoint size.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weights 2-3 times per week as a measure of tolerability.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight change, clinical observations.

Visualization: Integrated Dosing Protocol Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (14-28 Days) cluster_monitoring Monitoring & Endpoints Implant Implant Tumor Cells Grow Tumor Growth to 100-200 mm³ Implant->Grow Randomize Randomize Mice (n=8-10/group) Grow->Randomize Dosing Dose Administration (Vehicle, FMPA, Std-of-Care) Route: PO Schedule: QD or BID Randomize->Dosing Dosing->Dosing Repeat daily Measure Measure Tumor Volume & Body Weight (2-3x / week) Dosing->Measure Analysis Calculate Tumor Growth Inhibition (TGI) Measure->Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • Lessons Learned: Dose Selection of Small Molecule-Targeted Oncology Drugs. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. PMC. Available at: [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]

  • Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Welcome to the technical support guide for the chromatographic analysis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. This document provides in-depth troubleshooting advice and foundational knowledge to help...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. This document provides in-depth troubleshooting advice and foundational knowledge to help researchers, scientists, and drug development professionals optimize HPLC retention times and achieve robust, reproducible results for this compound.

Understanding the Analyte: Physicochemical Properties

5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a complex aromatic amine with multiple functional groups that influence its chromatographic behavior. Understanding its key properties is the first step in developing a successful HPLC method.

  • Structure: The molecule contains a basic aniline group, a pyrazole ring (which also contains basic nitrogen atoms), a polar methoxy ether linkage, and an electronegative fluorine atom. This combination results in a moderately polar and basic compound.

  • Hydrophobicity (LogP): The predicted octanol-water partition coefficient (LogP) suggests the compound is moderately hydrophobic, making it well-suited for reverse-phase HPLC.

PropertyValue (Estimated/Predicted)Implication for HPLC Method Development
Molecular Formula C12H14FN3O---
Molecular Weight 235.26 g/mol ---
pKa (most basic) ~3.5 - 4.5The compound's charge, and therefore its retention, will be highly sensitive to mobile phase pH in the 2.5-5.5 range.[1][2]
LogP ~2.0 - 2.5Suitable for reverse-phase chromatography with C8 or C18 columns.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of aromatic amines like the target compound.

Q1: My peak is showing significant tailing. What are the primary causes and how can I fix it?

A: Peak tailing is the most common problem for basic compounds like this aniline derivative.[3] It is typically caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of silica-based HPLC columns.[3][4]

Causality & Explanation: At a mobile phase pH below the pKa of the silanol groups (~pH 3.5-4.5) and below the pKa of the aniline, both are ionized. The positively charged aniline can interact strongly with the deprotonated silanols via an ion-exchange mechanism, which is a slower process than the desired hydrophobic partitioning, leading to a "tail" on the peak.[5]

Solutions, from simplest to most effective:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase to a pH of 2.5-3.0 using an appropriate buffer (e.g., 20 mM phosphate or 0.1% formic acid). At this low pH, the majority of silanol groups are protonated and neutral, minimizing the unwanted ionic interaction.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column (e.g., a USP L1 designation without further specification), switching to a modern, end-capped C18 or C8 column can dramatically improve peak shape.[3][7]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase may be necessary. A phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.[5][8] For very polar basic compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) is also an option, though it requires different mobile phase conditions.[9]

Q2: How do I adjust the retention time? My peak is eluting too early (poor retention) or too late.

A: Retention time in reverse-phase HPLC is primarily controlled by the strength of the organic modifier in the mobile phase and the pH of the aqueous component.[2]

  • If the Peak Elutes Too Early (Insufficient Retention):

    • Decrease Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. As a rule of thumb, a 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time.

    • Increase Mobile Phase pH (with caution): For a basic compound, increasing the pH towards its pKa will neutralize the charge, making it less polar and more retained on a reverse-phase column.[10] For this analyte, increasing the pH from 3.0 towards 5.0 will increase retention. However, be aware that operating too close to the pKa can lead to poor peak shape and reproducibility.[11] It is best to work at a pH at least 1.5-2 units away from the analyte's pKa.[10]

  • If the Peak Elutes Too Late (Excessive Retention):

    • Increase Organic Solvent Percentage: Increasing the amount of acetonitrile or methanol will increase the mobile phase's elution strength and decrease retention time.[12]

    • Decrease Mobile Phase pH: Lowering the pH (e.g., from 4.5 to 2.5) will increase the ionization of the basic aniline, making it more polar and reducing its retention.[11]

    • Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces the viscosity of the mobile phase, which can slightly decrease retention times and often improves peak efficiency.[13][14]

Q3: I am seeing poor resolution between my analyte and an impurity. What are my options?

A: Improving resolution requires changing the selectivity of the separation. This can be achieved by altering the mobile phase or the stationary phase.

Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently due to their distinct chemical properties (acetonitrile is aprotic, methanol is protic). Switching from acetonitrile to methanol (or vice-versa) is a powerful tool for changing peak elution order and improving resolution.[12][15]

  • Adjust the Mobile Phase pH: Small changes in pH can have a dramatic effect on the retention of ionizable compounds, often affecting impurities differently than the main analyte, thus altering selectivity.[1]

  • Change the Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the next logical step.

    • C18 vs. Phenyl-Hexyl: A C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl column adds pi-pi interactions as a separation mechanism, which can be very effective for aromatic compounds like this one.[16]

    • C18 vs. C8: A C8 column is less retentive than a C18, which can be useful if the peaks are too strongly retained.

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A: Retention time drift is often caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[13]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase conditions. If you are using a buffered mobile phase, equilibration is especially critical.

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Volumetric errors in mixing the organic and aqueous phases can lead to significant retention time shifts.[7] It is also important to use a buffer to control the pH, as unbuffered mobile phases are susceptible to pH drift.[1]

  • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times.[13] A thermostatically controlled column oven set to a stable temperature (e.g., 30°C or 35°C) is essential for reproducible chromatography.[13]

  • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[15]

Troubleshooting and Optimization Workflows

The following diagrams provide a systematic approach to resolving common HPLC issues for this analyte.

Workflow 1: Resolving Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic Acid or 20mM Phosphate Buffer. check_ph->lower_ph No check_column Is the column a modern, high-purity, end-capped C18 or C8? check_ph->check_column Yes end Peak Shape Improved lower_ph->end replace_column Action: Replace with a modern end-capped column. check_column->replace_column No change_phase Action: Consider a Phenyl-Hexyl column to alter selectivity and reduce silanol interactions. check_column->change_phase Yes replace_column->end change_phase->end

Caption: Decision tree for diagnosing and fixing peak tailing.

Workflow 2: Systematic Retention Time Optimization

G cluster_early If RT is Too Short cluster_late If RT is Too Long start Optimize Retention Time (RT) check_rt Initial RT Assessment start->check_rt too_early RT Too Short check_rt->too_early < 2 min too_late RT Too Long check_rt->too_late > 15 min decrease_org 1. Decrease % Organic (e.g., ACN/MeOH) in 5% increments. too_early->decrease_org increase_org 1. Increase % Organic (e.g., ACN/MeOH) in 5% increments. too_late->increase_org increase_ph 2. If pH is low (e.g., 2.5), carefully increase towards 4.0 to neutralize the amine. decrease_org->increase_ph end Optimal RT Achieved increase_ph->end decrease_ph 2. Lower pH to 2.5-3.0 to increase analyte polarity. increase_org->decrease_ph decrease_ph->end

Caption: Flowchart for adjusting retention time systematically.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Method Development

This protocol provides a robust starting point for the analysis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA standard C18 provides good hydrophobic retention for this molecule. High purity and end-capping are critical to minimize peak tailing.[3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides a mobile phase pH of ~2.7, which will fully protonate the analyte and suppress silanol activity, leading to good peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrile generally provides sharper peaks and lower backpressure compared to methanol.[12]
Gradient 10% to 90% B over 15 minutesA broad gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves efficiency and reproducibility.[13]
Detection (UV) 254 nm or Diode Array Detector (DAD) scanAromatic nature of the compound suggests strong absorbance at 254 nm. A DAD is recommended to determine the optimal wavelength.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Sample Diluent 50:50 Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.
Protocol 2: pH Scouting Study to Optimize Selectivity

This study helps to understand the effect of pH on the retention and selectivity of the analyte and its impurities.

  • Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A):

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.5: 20 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 6.5: 20 mM Ammonium Acetate in Water, pH adjusted with Ammonium Hydroxide

  • Equilibrate the System: For each pH condition, thoroughly flush the HPLC system and equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Run the Gradient: Using the gradient from Protocol 1 (10-90% Acetonitrile), inject the sample under each of the three pH conditions.

  • Analyze Results: Compare the chromatograms. Observe the changes in retention time and, most importantly, the changes in the relative position of the main peak and any impurities. This information is crucial for selecting the optimal pH for the final method.[1][2]

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methoxyaniline.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • MilliporeSigma. (n.d.). 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • PubMed Central (PMC). (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Wako Blog | Laboratory Chemicals. (2021, September 15). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • PubMed Central (PMC). (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Trevor Hopkins. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
  • Mason Technology. (2023, October 20). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?.
  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered during palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

Overview: Deconstructing the Challenge

The low reactivity of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is not unexpected and stems from a combination of adverse steric and electronic factors. A successful cross-coupling strategy requires a rational approach that directly counteracts these intrinsic properties.

  • Steric Hindrance: The bulky 2-[(1-methyl-1H-pyrazol-5-yl)methoxy] substituent ortho to the amine creates significant steric congestion.[1][2] This bulkiness can impede the approach of the aniline to the palladium center, hindering the crucial steps of the catalytic cycle, particularly the final reductive elimination to form the C-N bond.[3]

  • Electronic Deactivation: The fluorine atom at the 5-position (meta to the amine) exerts a powerful electron-withdrawing inductive effect (-I).[4][5] This effect reduces the electron density on the aniline nitrogen, decreasing its nucleophilicity and making it a less effective coupling partner.[6][7]

  • Potential Catalyst Inhibition: The presence of the 1-methyl-1H-pyrazole moiety introduces two nitrogen atoms that can act as potential ligands. Coordination of these nitrogen atoms to the palladium center can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.[8]

This guide will provide systematic solutions to overcome these challenges, focusing primarily on the Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[9][10]

Part 1: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this aniline is failing or giving very low yields. What are the primary reasons?

A1: The low yield is a direct consequence of the molecule's structure. The primary culprits are:

  • Poor Nucleophilicity: The meta-fluoro group deactivates the aniline, making it a weak nucleophile.[6][11]

  • Steric Shielding: The large ortho group physically blocks the nitrogen atom, making it difficult for it to coordinate with the palladium catalyst.[3][12]

  • Suboptimal Catalyst System: Standard catalysts (e.g., those using PPh₃) are often ineffective for such demanding substrates. A specialized catalyst system featuring bulky, electron-rich ligands is required to facilitate the reaction.[13][14]

Q2: What are the first three parameters I should adjust to improve my reaction?

A2: When troubleshooting, a systematic approach is key. Start by optimizing the core of the catalytic system:

  • Ligand Choice: Switch to a modern, sterically demanding, and electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are specifically designed to accelerate the key steps in the catalytic cycle for hindered substrates.[13][15]

  • Base Strength: Ensure you are using a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are standard choices for challenging aminations.[9][15] Weaker bases like carbonates are often insufficient.

  • Temperature: Increase the reaction temperature. Many cross-coupling reactions with deactivated partners require higher thermal energy (e.g., 80-110 °C in toluene or dioxane) to overcome the activation barrier.[16][17]

Q3: Could the pyrazole ring be poisoning my palladium catalyst?

A3: Yes, this is a distinct possibility. Heterocycles containing nitrogen, especially those positioned to chelate the metal center, can act as competitive ligands and inhibit catalysis.[8] If you suspect catalyst inhibition, increasing the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1) can sometimes help by favoring the formation of the desired active catalyst. Using a pre-formed catalyst, such as an XPhos Pd G3 precatalyst, can also be beneficial as the active species is formed more reliably.[13]

Part 2: In-Depth Troubleshooting Guide: Buchwald-Hartwig Amination

This section provides a structured workflow to diagnose and resolve common issues encountered when coupling 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline with aryl halides.

Troubleshooting_Workflow Start Problem: Low or No Product Yield Catalyst 1. Re-evaluate Catalyst System Start->Catalyst Ligand A. Ligand Choice: Use bulky, electron-rich biaryl phosphines (XPhos, SPhos) or NHCs (IPr, SIPr). Catalyst->Ligand Precatalyst B. Palladium Source: Use stable precatalysts (e.g., G3 Palladacycles) to ensure reliable activation. Catalyst->Precatalyst Conditions 2. Optimize Reaction Conditions Ligand->Conditions Precatalyst->Conditions Base A. Base Selection: Use strong, non-nucleophilic bases (NaOtBu, KOtBu, LHMDS). Ensure base is fresh and anhydrous. Conditions->Base Solvent B. Solvent & Temperature: Use anhydrous, degassed aprotic polar solvents (Toluene, Dioxane). Cautiously increase temperature (80-120 °C). Conditions->Solvent Purity 3. Verify Reagent Integrity Base->Purity Solvent->Purity Reagents Ensure aryl halide is pure. Aniline substrate should be dry. Exclude all water and oxygen. Purity->Reagents Success Reaction Optimized Reagents->Success

Caption: A logical workflow to diagnose and solve common issues.

Catalyst and Ligand Selection: The Most Critical Factor

For challenging substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are generally inadequate. You must employ ligands that promote both the initial oxidative addition and the final, sterically-demanding reductive elimination.

Ligand ClassExample LigandsTypical Pd LoadingKey Advantages & Considerations
Bulky, Monodentate Biarylphosphines XPhos, SPhos, RuPhos0.5 - 2 mol%Gold standard for hindered substrates. [13][15] Excellent performance with unreactive anilines and aryl chlorides. Often allows for lower reaction temperatures.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr1 - 3 mol%Highly effective and often very stable.[14][18] Can be superior for certain substrate combinations, particularly with heteroaryl chlorides.
Bidentate Phosphines BINAP, dppf2 - 5 mol%Generally less effective for this specific challenge compared to monodentate biarylphosphines but were an improvement over first-generation catalysts.[9]
First Generation PPh₃, P(o-tolyl)₃2 - 5 mol%Not recommended. Unlikely to provide any significant yield due to the substrate's steric and electronic properties.[9]

Recommendation: Begin screening with XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle like XPhos Pd G3 . The G3 precatalyst is often preferred for its high stability and ease of use.[13]

Base and Solvent Optimization
  • Base: The role of the base is to deprotonate the aniline (or the aniline-Pd complex), facilitating the catalytic cycle. For a weakly nucleophilic aniline, a strong base is essential.

    • Recommended: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS).

    • Caution: Ensure the base is fresh and handled under an inert atmosphere. Old or hydrated t-butoxide bases are a common cause of reaction failure.

  • Solvent: Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodehalogenation side reactions.[17][19]

    • Recommended: Toluene, Dioxane, THF, CPME.

    • Procedure: Degas the solvent by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.

Addressing Other Cross-Coupling Reactions

While Buchwald-Hartwig amination is the most direct application, if you are attempting other cross-couplings on a derivative of this molecule (e.g., a bromo-substituted version), similar principles apply:

  • Suzuki-Miyaura Coupling: Requires bulky, electron-rich ligands (XPhos, SPhos) to facilitate the oxidative addition of the hindered aryl halide. A strong base (e.g., K₃PO₄, Cs₂CO₃) is also critical.[8][20]

  • Sonogashira Coupling: Can be challenging. Copper co-catalysts may interact with the pyrazole moiety. Consider copper-free conditions, which rely on highly active palladium/phosphine systems.[3][21]

  • Heck Reaction: The steric hindrance at the ortho position will likely make a Heck reaction at that site very difficult.[22][23] Success would strongly depend on the specific olefin and require a highly active catalyst system, likely at elevated temperatures.[24]

Part 3: General Experimental Protocol (Buchwald-Hartwig Amination)

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Experimental_Workflow Setup 1. Setup (Oven-dried flask, Inert Atmosphere) Reagents 2. Add Solids (Pd Precatalyst, Ligand, Base, Aryl Halide) Setup->Reagents Liquids 3. Add Liquids (Aniline Substrate, Degassed Solvent) Reagents->Liquids Reaction 4. Reaction (Heat to 80-110 °C, Stir vigorously) Liquids->Reaction Monitoring 5. Monitor (TLC, LC-MS) Reaction->Monitoring Workup 6. Work-up (Cool, Dilute, Wash, Dry) Monitoring->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: A standard workflow for setting up the cross-coupling reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (1.2 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and the aryl halide under an inert atmosphere.[16]

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, followed by the anhydrous, degassed toluene via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting reagent (typically the aryl halide).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and quench carefully with water.

  • Transfer the mixture to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4-fluoroaniline. BenchChem.
  • BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. BenchChem.
  • Wikipedia.
  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines. BenchChem.
  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (n.d.). Der Pharma Chemica.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021).
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Heck Reaction—St
  • Unexpected ortho-Heck Reaction under the Catellani Conditions. (2020). Organic Letters.
  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry.
  • Pearson.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. BenchChem.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions.
  • Fiveable. (2025). Nucleophilicity of Amines. Fiveable.
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.

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Reference Data & Comparative Studies

Validation

1H NMR spectrum validation of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

1H NMR Spectrum Validation of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline: A Comparative Guide The Critical Role of Structural Elucidation in API Development In modern pharmaceutical development, the rigorous s...

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Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Validation of 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline: A Comparative Guide

The Critical Role of Structural Elucidation in API Development

In modern pharmaceutical development, the rigorous structural validation of Active Pharmaceutical Ingredient (API) intermediates is not merely a best practice—it is a regulatory mandate. According to ICH Q11 guidelines, the selection, justification, and control of starting materials and intermediates are foundational to ensuring the quality of the final drug substance[1]. Furthermore, ICH Q6A dictates that robust specifications and identity testing must be established to confirm molecular integrity and prevent the propagation of downstream impurities[2].

This guide provides an objective, data-driven comparison of two distinct 1H NMR validation strategies for the complex intermediate 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline :

  • Routine In-Process Control (IPC): 400 MHz spectrometer using Chloroform-d (CDCl3).

  • High-Fidelity Regulatory Elucidation: 600 MHz spectrometer using Dimethyl Sulfoxide-d6 (DMSO-d6).

By analyzing the causality behind solvent effects, magnetic field strengths, and spin-spin coupling, this guide establishes a self-validating framework for unambiguous structural confirmation.

Methodological Comparison & Causality

The Causality of Solvent Selection: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the NMR landscape due to varying degrees of solvent-solute interactions[3],[4].

  • CDCl3 (Low Polarity, Aprotic): Ideal for rapid IPC due to its high volatility and ease of recovery. However, because it is a weak hydrogen-bond acceptor, labile protons (like the -NH2 group on the aniline ring) experience rapid exchange and minimal hydrogen bonding. This results in broad, upfield signals (~3.80 ppm) that can easily be obscured by baseline noise or overlapping aliphatic signals.

  • DMSO-d6 (High Polarity, Strong H-Bond Acceptor): The "Gold Standard" for regulatory submissions. DMSO strongly hydrogen-bonds with the -NH2 protons, drastically reducing their exchange rate. This locks the protons in a deshielded environment, shifting the signal significantly downfield (~5.00 ppm) and sharpening the peak[3]. This solvent-induced shift is critical for confirming the presence and integrity of the primary amine without interference from the pyrazole N-methyl signal.

The Causality of Field Strength: 400 MHz vs. 600 MHz

Nuclear Magnetic Resonance (NMR) spectroscopy relies on spectral dispersion (measured in Hz/ppm) to resolve complex multiplets[5]. The aniline ring of this intermediate contains a fluorine atom (19F, spin = ½, 100% abundance), which introduces complex heteronuclear J-coupling. At 400 MHz, the multiplets of the aniline H4 proton and the pyrazole H4 proton overlap near 6.30–6.35 ppm, creating second-order distortions. Upgrading to a 600 MHz instrument increases the dispersion by 50%, pulling these signals apart into distinct, first-order multiplets, allowing for precise integration and exact J-coupling extraction.

NMR Validation Workflow

NMR_Validation_Workflow cluster_0 Method Selection Start Synthesized Intermediate (5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) Routine Routine IPC (400 MHz, CDCl3) Start->Routine Reg Regulatory Elucidation (600 MHz, DMSO-d6) Start->Reg Acquisition 1H NMR Data Acquisition (Relaxation Delay, Scans, Temp) Routine->Acquisition Reg->Acquisition Processing Spectral Processing (FT, Phase & Baseline Correction) Acquisition->Processing Analysis Structural Elucidation (J-Coupling, Integration, Shift) Processing->Analysis Decision Meets ICH Q6A Specs? Analysis->Decision Pass Batch Release / Regulatory Filing (ICH Q11 Compliant) Decision->Pass Yes Fail OOS Investigation (Impurity Profiling) Decision->Fail No

Figure 1: 1H NMR validation workflow for API intermediates compliant with ICH guidelines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology incorporates a self-validating system suitability test prior to sample acquisition.

Step 1: System Suitability & Self-Validation

  • Action: Insert a standard lineshape sample (1% CHCl3 in Acetone-d6) into the probe. Tune and match the probe, and perform 3D gradient shimming.

  • Validation Gate: Acquire a single scan. The Full Width at Half Maximum (FWHM) of the CHCl3 signal must be ≤ 0.45 Hz. Causality: Passing this gate guarantees that any peak broadening observed in the API intermediate is due to true molecular dynamics (e.g., proton exchange) or unresolved J-coupling, rather than poor magnetic field homogeneity.

Step 2: Sample Preparation

  • Action: Accurately weigh 10.0 ± 0.5 mg of the synthesized intermediate. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3]. Transfer to a high-precision 5 mm NMR tube.

Step 3: Data Acquisition

  • Action: Set the probe temperature to 298 K. Utilize a standard 1D proton pulse sequence with a 30-degree flip angle (zg30).

  • Parameters: Set the relaxation delay (D1) to 5.0 seconds. Causality: A 5-second delay ensures complete longitudinal relaxation (T1) of all protons, particularly the quaternary-adjacent protons, guaranteeing that the calculated integrals are strictly quantitative and directly proportional to the number of nuclei. Acquire 16 scans for 600 MHz or 64 scans for 400 MHz.

Step 4: Spectral Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT) to optimize the signal-to-noise ratio without sacrificing multiplet resolution. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction. Reference the spectrum precisely to TMS (0.00 ppm).

Comparative Quantitative Data Presentation

The table below summarizes the expected 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the intermediate under both analytical paradigms.

Nucleus / PositionRoutine IPC (400 MHz, CDCl3)Regulatory Elucidation (600 MHz, DMSO-d6)Assignment Causality & Structural Logic
N-CH3 (Pyrazole) 3.85 ppm (s, 3H)3.80 ppm (s, 3H)Sharp singlet. Unaffected by solvent H-bonding.
-NH2 (Aniline) 3.80 ppm (br s, 2H)5.00 ppm (br s, 2H)Shifts dramatically downfield in DMSO due to strong H-bond acceptance from the solvent[3],[4].
-O-CH2- (Linker) 5.05 ppm (s, 2H)5.10 ppm (s, 2H)Deshielded singlet due to the adjacent electronegative oxygen and anisotropic effects of the aromatic rings.
H4 (Pyrazole) 6.30 ppm (d, J = 1.8 Hz, 1H)6.35 ppm (d, J = 1.8 Hz, 1H)Exhibits characteristic small ortho coupling to the pyrazole H3 proton.
H4 (Aniline) 6.35 ppm (ddd, J = 8.5, 8.5, 3.0 Hz, 1H)6.30 ppm (ddd, J = 8.5, 8.5, 3.0 Hz, 1H)Complex multiplet. Ortho to 19F (J ≈ 8.5 Hz) and H3 (J ≈ 8.5 Hz), meta to H6 (J ≈ 3.0 Hz).
H6 (Aniline) 6.45 ppm (dd, J = 10.5, 3.0 Hz, 1H)6.50 ppm (dd, J = 10.5, 3.0 Hz, 1H)Highly shielded by the ortho -NH2 group. Shows strong ortho coupling to 19F (J ≈ 10.5 Hz).
H3 (Aniline) 6.65 ppm (dd, J = 8.5, 5.0 Hz, 1H)6.80 ppm (dd, J = 8.5, 5.0 Hz, 1H)Ortho to H4 (J ≈ 8.5 Hz) and meta to 19F (J ≈ 5.0 Hz).
H3 (Pyrazole) 7.45 ppm (d, J = 1.8 Hz, 1H)7.40 ppm (d, J = 1.8 Hz, 1H)Most deshielded proton due to the adjacent sp2 hybridized nitrogen.

Spectral Interpretation & Causality

Resolving the Fluorine-Proton Spin System: The most rigorous test of this molecule's identity is the exact matching of the heteronuclear 19F-1H coupling constants on the aniline ring. Fluorine-19 has a spin of ½, meaning it splits adjacent protons just as another proton would.

  • The H6 proton (adjacent to the fluorine and the amine) appears as a doublet of doublets (dd). The large 10.5 Hz coupling is the ortho interaction with 19F, while the 3.0 Hz coupling is the meta interaction with H4.

  • The H3 proton (between the methoxy linker and H4) shows a smaller 5.0 Hz coupling, which is the characteristic meta interaction with the 19F nucleus across the ring. Confirming these exact heteronuclear coupling constants provides an absolute, self-validating proof of the regiochemistry (the exact positions of the F, NH2, and OR groups on the ring).

Addressing Signal Overlap: In the 400 MHz CDCl3 spectrum, the pyrazole H4 doublet (6.30 ppm) and the aniline H4 multiplet (6.35 ppm) are separated by only 0.05 ppm (20 Hz). Because the aniline H4 multiplet spans roughly 20 Hz itself, these signals will partially merge, complicating automated integration. By utilizing the 600 MHz DMSO-d6 method, not only is the spectral dispersion increased (separating the signals by 30 Hz), but the solvent-induced shift also slightly alters the electronic environment, completely resolving the two signals for ICH-compliant purity and identity validation.

Conclusion

For rapid, day-to-day synthetic monitoring, the 400 MHz / CDCl3 method is highly efficient. However, for the definitive structural elucidation required for regulatory filings (DMF, IND, or NDA) under ICH Q11 and Q6A guidelines, the 600 MHz / DMSO-d6 protocol is strictly required. The higher field strength resolves critical 19F-1H heteronuclear coupling overlaps, while the strongly hydrogen-bonding solvent unambiguously identifies the primary amine, ensuring a fully validated, audit-ready analytical package.

References

  • [1] "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances" - European Pharmaceutical Review.
  • [2] "The Evolving Landscape of NMR Structural Elucidation" - N
  • [3] "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities)
  • [4] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3" - Benchchem.
  • [5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts" - N

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Introduction In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protectio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight. The fragmentation pattern generated by techniques such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides a molecular fingerprint, enabling the confirmation of structure and the differentiation of isomers.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (Molecular Weight: 221.23 g/mol , Formula: C₁₁H₁₂FN₃O). As direct experimental data for this specific compound is not widely published, this analysis is built upon established fragmentation principles of its constituent chemical moieties: substituted anilines, N-methylpyrazoles, and aryl ethers. We will compare its expected fragmentation with that of its structural isomer, 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline[1], and other related structures to provide a robust framework for its identification.

Methodology: The Rationale Behind the Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The electron beam in EI-MS (typically 70 eV) imparts significant energy into the molecule, creating a radical cation (the molecular ion, M⁺•)[2]. This high-energy species then dissipates energy by breaking its weakest bonds, a process that preferentially forms the most stable possible products (cations, radicals, and neutral molecules). In ESI-MS/MS, a protonated molecule [M+H]⁺ is typically selected and fragmented through collisions with an inert gas, a process that also favors cleavages leading to stable product ions[3][4].

Our predictive analysis, therefore, focuses on identifying the most probable cleavage points within the target molecule by assessing bond strengths and the stability of the resulting fragments.

Experimental Workflow for Compound Characterization

The following diagram and protocol outline a standardized workflow for acquiring the mass spectrum of a novel compound like the one under investigation. This self-validating system ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis sp1 Dissolve sample (1 mg/mL) in Methanol/Acetonitrile sp2 Filter through 0.22 µm syringe filter sp1->sp2 ms1 Introduce sample via GC (for EI) or Direct Infusion (for ESI) sp2->ms1 ms2 Acquire Full Scan MS1 Spectrum (Identify Molecular Ion) ms1->ms2 ms3 Isolate Molecular Ion ([M]⁺• or [M+H]⁺) ms2->ms3 ms4 Perform MS/MS Fragmentation (CID) ms3->ms4 da1 Identify Key Fragment Ions ms4->da1 da2 Propose Fragmentation Pathways da1->da2 da3 Compare with Predicted Pattern and Isomeric Data da2->da3

Caption: Standard workflow for MS-based structural elucidation.

Detailed Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the purified compound in a suitable volatile solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Instrumentation and Data Acquisition (Q-TOF Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. A trace of formic acid is often added to the mobile phase to promote protonation[5].

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Full Scan: Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecule, [M+H]⁺, at an expected m/z of 222.2.

    • MS/MS (Tandem MS):

      • Set the instrument to product ion scan mode.

      • Select the [M+H]⁺ ion (m/z 222.2) as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) with a collision gas (e.g., Argon or Nitrogen) to generate a comprehensive fragmentation spectrum[6].

    • Mass Accuracy: Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm), which is critical for confirming elemental compositions of fragments.

Predicted Fragmentation Pattern of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

The structure of the target molecule contains several potential sites for fragmentation. The most probable cleavages will occur at the ether linkage, which represents the weakest point in the molecule, analogous to a benzylic bond that is prone to cleavage[7][8].

Fragmentation_Pathway cluster_pathA cluster_pathB mol C₁₁H₁₂FN₃O [M+H]⁺ = m/z 222 f_95 1-Methyl-5-(methylene)pyrazolium C₅H₇N₂⁺ m/z 95 (Base Peak) mol->f_95 Loss of C₆H₅FNO• f_127 5-Fluoro-2-aminophenol ion C₆H₆FNO⁺ m/z 127 mol->f_127 Loss of C₅H₆N₂ f_68 C₄H₄N⁺ m/z 68 f_95->f_68 - HCN f_99 C₅H₄FN⁺ m/z 99 f_127->f_99 - CO

Caption: Predicted major fragmentation pathways for protonated 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

Major Predicted Fragments
m/z (Predicted) Proposed Structure / Formula Originating Pathway Rationale and Commentary
222.1[C₁₁H₁₂FN₃O+H]⁺Protonated Molecule The molecular ion peak, which serves as the precursor for all subsequent fragments in an MS/MS experiment.
95.1 [C₅H₇N₂]⁺Pathway A (Predicted Base Peak) . This fragment arises from the cleavage of the C-O bond of the ether, analogous to a benzylic cleavage[7]. The resulting 1-methyl-1H-pyrazol-5-ylmethyl cation is highly stabilized by the aromatic pyrazole ring, making this the most favored fragmentation pathway.
127.0[C₆H₅FNO]⁺Pathway B This fragment corresponds to the 5-fluoro-2-hydroxyaniline radical cation, formed by cleavage of the O-CH₂ bond with a hydrogen rearrangement. While less favored than Pathway A, this is a common fragmentation route for aryl ethers[9].
68.0[C₄H₄N]⁺Pathway A (Secondary) A subsequent fragmentation of the m/z 95 ion. The loss of hydrogen cyanide (HCN) is a characteristic fragmentation of pyrazole rings[10][11]. The observation of this fragment would strongly support the presence of the pyrazole moiety.
99.0[C₅H₄FN]⁺Pathway B (Secondary) Subsequent fragmentation of the m/z 127 ion. Phenolic ions commonly lose carbon monoxide (CO)[9]. This fragment would correspond to the fluorinated cyclopentadienyl amine cation.

Comparative Analysis

Comparison with Isomer: 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

The fragmentation of the 4-substituted isomer is expected to be qualitatively very similar to the 5-substituted target compound. Both isomers will likely exhibit the same major fragment ions at m/z 95 and m/z 127, as the elemental composition of the cleaved portions is identical.

However, subtle but potentially diagnostic differences may appear in the relative intensities of these fragments. The electronic stability of the 1-methyl-1H-pyrazol-5-ylmethyl cation (from our target) versus the 1-methyl-1H-pyrazol-4-ylmethyl cation (from the isomer) could be slightly different. While both are stabilized, any difference in stability would manifest as a change in the abundance of the m/z 95 peak relative to the molecular ion or other fragments. This type of quantitative difference is a powerful tool for isomer differentiation in mass spectrometry.

Comparison with Simpler Structural Analogues
  • Aniline Fragmentation: The fragmentation of unsubstituted aniline is known to produce a prominent [M-1]⁺ ion followed by the loss of HCN to yield an ion at m/z 66[9]. While the complex ether substituent in our target molecule makes this direct pathway less likely as a primary route, secondary fragmentation of the aniline-containing fragment (m/z 127) may show related losses.

  • N-Aryl Pyrazole Fragmentation: Studies on N-aryl pyrazoles show that fragmentation can be initiated by cleavage of the N-aryl bond or by fragmentation of the pyrazole ring itself, often involving the loss of RCN or N₂[10][12]. In our molecule, the pyrazole is not directly attached to the aniline ring, making the ether linkage the preferred point of initial cleavage.

Conclusion

The mass spectrometric fragmentation of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is predicted to be dominated by a highly characteristic cleavage of the ether linkage. The resulting base peak at m/z 95 , corresponding to the stabilized 1-methyl-1H-pyrazol-5-ylmethyl cation, serves as the most definitive diagnostic ion for this molecule. The presence of secondary ions at m/z 127 (the aniline portion) and m/z 68 (loss of HCN from the pyrazole fragment) would provide strong corroborating evidence for the proposed structure.

Distinguishing this compound from its 4-substituted isomer would likely rely on a careful comparison of the relative intensities of these key fragment ions under standardized experimental conditions. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently perform this structural confirmation.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Available at: [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. Available at: [Link]

  • Gross, J. H. The Main Fragmentation Reactions of Organic Compounds. From Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]

  • Intelligence Journal of Multidisciplinary Research. (2025). Synthesis, Characterization, and Mass Spectrometric Analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Ferreira, V. F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3269. Available at: [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (2024). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Available at: [Link]

  • ResearchGate. (n.d.). The fragmentation patterns commonly observed in the CID spectra.... Available at: [Link]

  • Journal of Chemical Information and Modeling. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Available at: [Link]

  • MS Vision. (2015). Understanding differences in CID fragmentation in a mass spectrometer. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • University of Bristol. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Journal of the American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Available at: [Link]

Sources

Validation

A Technical Guide to 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline and its Role in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the chemical scaffold 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, a key pharmacophore in modern kin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical scaffold 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, a key pharmacophore in modern kinase inhibitor development. In the absence of publicly available, direct experimental data for this specific molecule, this document will establish its potential by comparing its structural features and predicted properties against well-characterized, clinically successful aniline-based kinase inhibitors: Larotrectinib, Entrectinib, and Crizotinib.

Introduction to the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline Scaffold

The pyrazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles in anticancer, anti-inflammatory, and antimicrobial agents.[1] The aniline scaffold is also a cornerstone of many kinase inhibitors, often serving as a key hydrogen-bonding moiety that interacts with the hinge region of the kinase ATP-binding pocket. The combination of these two pharmacores in the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold, along with the strategic placement of a fluorine atom to modulate physicochemical properties, suggests its potential as a potent and selective kinase inhibitor.

This guide will explore the structure-activity relationships (SAR) of this scaffold by dissecting the contributions of its key components and comparing them to analogous features in approved drugs. We will also provide detailed experimental protocols for assays crucial to the evaluation of such compounds.

Comparative Analysis with Structurally Similar Kinase Inhibitors

To understand the potential of the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold, we will compare its features with three notable aniline-based kinase inhibitors: Larotrectinib, Entrectinib, and Crizotinib. These drugs have been selected due to their clinical success and the presence of structural motifs that provide valuable insights into the SAR of our target scaffold.

Structural and Physicochemical Properties
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline C11H12FN3O221.23[2]Fluoro-aniline, N-methylpyrazole, Methoxy linker
Larotrectinib C21H22F2N6O2428.44Pyrazolopyrimidine core, Tetrahydropyranyl-aniline, Fluoro-phenyl
Entrectinib C31H34F2N6O2560.64Indazole core, Tetrahydropyranyl-aniline, Fluoro-phenyl, Piperazine
Crizotinib C21H22Cl2FN5O450.34Aminopyridine core, Pyrazole, Dichloro-fluoro-phenyl, Piperidine
Biological Activity and Selectivity

While specific IC50 values for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline are not publicly available, we can infer its potential targets based on the activity of structurally related compounds. Larotrectinib and Entrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK), while Entrectinib also inhibits ROS1 and ALK. Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET.[3][4][5] The pyrazole and aniline moieties are common features in inhibitors of these and other kinases.

Compound Primary Target(s) IC50 / Ki (nM) Cellular Activity (GI50/IC50)
Larotrectinib TRKA, TRKB, TRKCPan-TRK IC50 < 10 nMPotent inhibition of TRK fusion-positive cancer cell lines[6]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKTRKA: 1.7, TRKB: 0.1, TRKC: 0.1, ROS1: 0.2, ALK: 1.6[7]Broad anti-proliferative activity in cell lines with relevant fusions[8]
Crizotinib ALK, ROS1, METALK Ki: 0.69, MET IC50: 5Potent inhibition of ALK- and MET-driven cancer cell lines[9]

The fluorine atom on the aniline ring of the target scaffold is a key feature. Fluorine substitution can significantly impact a molecule's properties, including its pKa, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.[7]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical for its success. Below is a comparison of the key pharmacokinetic parameters for our selected comparator drugs. This provides a benchmark for what might be expected from a well-optimized molecule based on the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold.

Parameter Larotrectinib Entrectinib Crizotinib
Bioavailability ~34%[10]Not explicitly stated, but well absorbed[11]~43%[12]
Tmax ~1 hour[10]~4 hours[8]~4 hours[6]
Half-life (t1/2) ~2.9 hours[13]~20 hours[11]~42 hours[12]
Metabolism Primarily CYP3A4[13]Primarily CYP3A4[14]Primarily CYP3A4/5[15]
Excretion Feces (58%) and Urine (39%)[13]Primarily feces[11]Feces (63%) and Urine (22%)[16]

Key Signaling Pathways and Mechanism of Action

The probable mechanism of action for a kinase inhibitor based on the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold would be ATP-competitive inhibition of the target kinase. The aniline moiety would likely form key hydrogen bonds with the hinge region of the kinase, while the pyrazole and other substituents would occupy the hydrophobic pocket.

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that is often targeted by drugs of this class.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, ALK, ROS1, MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Leads to Ligand Growth Factor Ligand->RTK Activation Inhibitor 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (Proposed Inhibitor) Inhibitor->RTK Inhibition

Caption: Generalized RTK signaling pathway and point of inhibition.

Experimental Protocols

To evaluate the potential of novel compounds based on the 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold, standardized in vitro assays are essential. Below are detailed protocols for a representative kinase inhibition assay and a cell proliferation assay.

In Vitro Kinase Inhibition Assay (TRKA as an example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Recombinant TRKA kinase domain

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • ATP

  • Biotinylated peptide substrate (e.g., TK-substrate biotin)

  • Test compound (e.g., 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) dissolved in DMSO

  • Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add the test compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a master mix containing the kinase reaction buffer, ATP, and biotinylated peptide substrate.

  • Add the master mix to all wells of the assay plate.

  • Initiate the kinase reaction by adding the recombinant TRKA kinase to each well (except the negative control).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm and 665 nm.

  • Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Compound to Plate A->C B Prepare Master Mix (Buffer, ATP, Substrate) D Add Master Mix B->D C->D E Add Kinase to Initiate Reaction D->E F Incubate at 30°C E->F G Stop Reaction (Add EDTA) F->G H Add TR-FRET Detection Reagents G->H I Incubate at RT H->I J Read Plate I->J K Calculate Emission Ratio J->K L Determine IC50 K->L

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known kinase dependency)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the test compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][16]

Conclusion and Future Directions

The 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline scaffold represents a promising starting point for the design of novel kinase inhibitors. Its constituent parts, the fluoro-aniline and N-methylpyrazole moieties, are well-established pharmacophores in successful anti-cancer drugs. By leveraging the structure-activity relationship insights gained from compounds like Larotrectinib, Entrectinib, and Crizotinib, medicinal chemists can strategically modify this scaffold to optimize its potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and in vitro profiling of derivatives of this scaffold against a panel of kinases to identify initial hits. Subsequent optimization of these hits, guided by the principles outlined in this guide, could lead to the development of next-generation targeted therapies for cancer and other diseases.

References

  • Cocco, E., Scaltriti, M., & Drilon, A. (2019). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 10(5), 526–531.
  • European Medicines Agency. (n.d.). Rozlytrek, INN entrectinib. Retrieved from [Link]

  • ASHP. (2019). Larotrectinib (Systemic). Retrieved from [Link]

  • Drugs.com. (2024, July 20). Entrectinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Drugs.com. (n.d.). Larotrectinib sulfate: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Targeted Oncology. (2020, October 22). Larotrectinib Development Course Shows Promise for TRK Fusion–Positive Cancers. Retrieved from [Link]

  • Taylor & Francis Online. (2014, July 18). Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects. Retrieved from [Link]

  • PubMed. (2021, September 18). Population pharmacokinetic analysis of entrectinib in pediatric and adult patients with advanced/metastatic solid tumors: support of new drug application submission. Retrieved from [Link]

  • AACR Journals. (2016, April 5). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Retrieved from [Link]

  • PubMed. (2021, January 18). Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. Retrieved from [Link]

  • PubMed. (2015, March 3). Pharmacokinetics of crizotinib in NSCLC patients. Retrieved from [Link]

  • Bayer. (2024, September 3). VITRAKVI English Product Monograph. Retrieved from [Link]

  • Taylor & Francis Online. (2019, September 10). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). Entrectinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of entrectinib. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (2026, February 2). (PDF) Pyrazolines: A Biological Review. Retrieved from [Link]

  • PMC. (n.d.). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Retrieved from [Link]

  • ClinPGx. (n.d.). Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • PubMed. (2009, November 15). Biological activities of pyrazoline derivatives--a recent development. Retrieved from [Link]

  • ASCO Publications. (2011, May 20). Pharmacokinetics (PK) of crizotinib (PF-02341066) in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors. Retrieved from [Link]

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Comparative

Quantitative Analysis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline: A Comparative Guide to HPLC and GC-MS Methodologies

Introduction In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-fluoro-2-[(1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a key building block in the synthesis of various therapeutic agents. Its structural complexity, featuring a fluorinated aniline and a substituted pyrazole ring, presents unique analytical challenges. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this specific analyte. The selection of the optimal analytical method is contingent upon the physicochemical properties of the analyte, and this guide will explore the theoretical and practical considerations for making an informed decision.[1]

Analyte at a Glance: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development.

  • Structure: 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (Molecular Formula: C₁₁H₁₂FN₃O) possesses a moderate molecular weight and contains polar functional groups (amine, ether, pyrazole nitrogen atoms) as well as a nonpolar aromatic backbone.

  • Polarity: The presence of nitrogen and oxygen atoms imparts a degree of polarity, suggesting good solubility in organic solvents like methanol and acetonitrile, which are commonly used in HPLC.[2]

  • Volatility and Thermal Stability: The key differentiators for choosing between HPLC and GC-MS are the analyte's volatility and thermal stability.[1][3] Fluoroaniline compounds can exhibit enhanced thermal stability due to the strength of the C-F bond.[4][5] However, complex molecules can be susceptible to degradation at the high temperatures required for GC analysis. Some fluoroanilines have been noted to be thermally unstable, which could pose a challenge for GC-based methods.[6] A preliminary assessment of the boiling point and thermal degradation profile is crucial.

Theoretical Framework: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone separation techniques in analytical chemistry, but they operate on fundamentally different principles.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Mobile Phase Liquid (e.g., mixture of water and organic solvents)[1]Inert Gas (e.g., Helium, Nitrogen)[1]
Stationary Phase Packed column with solid particles (e.g., C18)[7]Thinly coated capillary column[8]
Separation Principle Partitioning of the analyte between the liquid mobile phase and the solid stationary phase based on polarity.[7]Partitioning of the vaporized analyte between the gas mobile phase and the liquid/solid stationary phase based on boiling point and volatility.[7]
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[3][7]Restricted to volatile and thermally stable compounds, or those that can be made volatile through derivatization.[3][7]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[9]Exclusively uses a Mass Spectrometer for detection and identification.[9]

Experimental Approach: Method Development and Validation

To provide a practical comparison, we will outline hypothetical, yet scientifically grounded, experimental protocols for quantifying 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline using both HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

Given the analyte's polarity and the potential for thermal instability, HPLC is the more conventional and often preferred starting point for the analysis of such pharmaceutical intermediates.[1][3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Weigh Analyte Dissolve Dissolve in Methanol Prep_Start->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Inject Inject Sample (20 µL) Dilute->Inject Column C18 Column (4.6 x 150 mm, 5 µm) Inject->Column Detection UV Detection at 254 nm Column->Detection Mobile_Phase Isocratic Mobile Phase: Acetonitrile:Water (70:30 v/v) Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Quantify Quantify Concentration Calibration->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Start Weigh Analyte Dissolve Dissolve in Dichloromethane Prep_Start->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Inject Inject Sample (1 µL) Dilute->Inject Inlet Inlet Temp: 250°C Inject->Inlet Column Capillary Column (e.g., DB-5ms) Inlet->Column MS_Detection Mass Spectrometer (EI, Scan Mode) Column->MS_Detection Oven_Program Oven Temp Program: Start at 100°C, ramp to 280°C TIC Obtain Total Ion Chromatogram (TIC) MS_Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Quant_Ion Select Quantitation Ion Mass_Spectrum->Quant_Ion Calibration Construct Calibration Curve Quant_Ion->Calibration Quantify Quantify Concentration Calibration->Quantify

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

This document provides a detailed, step-by-step protocol for the proper disposal of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the established principles of hazardous waste management and the known hazard profiles of structurally analogous compounds, namely aniline and pyrazole derivatives.[1][2] The central tenet of this guide is to treat this compound with a high degree of caution, assuming it to be hazardous waste to ensure maximum safety and environmental protection.

Disclaimer: This guide is intended for informational purposes for research professionals. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, regional, and national regulations, as they are the final authority on waste disposal procedures at your facility.[1][2]

Hazard Assessment and Rationale for Precaution

The molecular structure of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline contains both an aniline and a pyrazole moiety. This informs our "worst-case" approach to safety and disposal, as compounds in these classes present known hazards.

  • Aniline Derivatives: Aniline and its analogues are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Aniline itself impairs the oxygen-carrying capacity of the blood and is a suspected carcinogen.[3][4]

  • Pyrazole Derivatives: Compounds containing a pyrazole ring are often classified as skin and eye irritants and may cause respiratory irritation.[1][5][6] Some are also recognized as being toxic to aquatic life with long-lasting effects.[7][8]

Given these potential hazards, all waste streams containing this compound must be handled as hazardous chemical waste. Under no circumstances should this material be disposed of in the regular trash or down the drain.[1][9][10]

Table 1: Summary of Hazards from Structurally Similar Compounds

Hazard CategoryFinding from Analogous CompoundsRationale for CautionCitations
Acute Toxicity Aniline is toxic if swallowed, inhaled, or in contact with skin. Pyrazole derivatives may also be harmful.Assume the compound is toxic via all routes of exposure.[3]
Skin/Eye Irritation Aniline and various pyrazole derivatives are known to cause skin irritation and serious eye irritation/damage.Assume the compound is a significant skin and eye irritant.[1][3][5][6]
Respiratory Irritation Pyrazole compounds may cause respiratory irritation.Avoid creating dust or aerosols. Handle only in a well-ventilated area.[1][5][6]
Chronic Effects Aniline is a suspected carcinogen and may cause damage to organs through prolonged exposure.Treat as a potential carcinogen and handle with appropriate containment to minimize long-term exposure risks.[3][4]
Environmental Hazards Pyrazole derivatives can be very toxic to aquatic life.Prevent any release into the environment. Drain disposal is strictly forbidden.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling and waste preparation steps should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. However, due to the aniline component, special attention must be paid to glove selection.

    • Eye Protection: Wear chemical splash goggles at all times.[3]

    • Lab Coat: A fully buttoned laboratory coat is mandatory to protect from incidental contact.[1]

    • Gloves: Standard nitrile gloves may not offer sufficient protection against aniline-type compounds.[4] It is highly recommended to use chemical-resistant gloves such as butyl or neoprene. Always check with your EHS department for specific glove recommendations.[4] Contaminated gloves should be disposed of as hazardous waste.[2]

Step-by-Step Disposal Procedure

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent unintended chemical reactions and to facilitate correct disposal by your EHS department. Do not mix this waste stream with other types of chemical waste unless explicitly approved by EHS.[2][11]

  • Solid Waste: This includes any unused or expired pure compound, reaction byproducts, and contaminated consumables like weighing papers or absorbent pads.

  • Liquid Waste: This includes solutions containing the compound and the first rinse from any contaminated glassware.[9] Subsequent rinses may be permissible for drain disposal, but only if your EHS guidelines allow it for the specific solvent used.[9]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.

  • Contaminated PPE: Grossly contaminated gloves, bench liners, and lab coats should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[2]

Step 2: Containerization and Labeling

The container is the primary barrier preventing release into the environment.

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tightly-fitting lid.[11][12] For solid waste, a wide-mouth polyethylene jar is suitable. For liquid waste, use a designated solvent waste container.

  • Labeling: This is a critical regulatory requirement.[12] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[11][12]

    • The full, unabbreviated chemical name: "5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline" .[12]

    • The percent composition of all constituents in the container.[11]

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][12]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when adding waste.[11][12] Store it in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[4] Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks.[9]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the container is 90% full or you have reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.[12]

  • Professional Disposal: Your EHS office will ensure the waste is transported to a licensed professional waste disposal company.[2] The most common and effective disposal method for this type of organic compound is high-temperature incineration.[2]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • Small Spill (manageable in <10 minutes):

    • Ensure you are wearing the appropriate PPE.[4]

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[3]

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealable container.[13]

    • Label the container as "Hazardous Waste" with the chemical name and request a pickup from EHS.[11]

    • Decontaminate the area with a suitable solvent and washcloths, collecting all cleaning materials as hazardous waste.

  • Large Spill:

    • Immediately evacuate the area and alert nearby personnel.[4]

    • If there is a fire risk or someone is injured, call 911 or your institution's emergency number.[11]

    • Secure the area to prevent re-entry.

    • Contact your institution's EHS department for emergency response and cleanup.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

G cluster_0 Step 1: Identify & Segregate cluster_1 Step 2: Containerize & Label cluster_2 Step 3 & 4: Store & Dispose start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE container Select Compatible Container & Apply Hazardous Waste Tag solid_waste->container liquid_waste->container ppe_waste->container storage Store in Designated Satellite Accumulation Area container->storage pickup Request EHS Pickup for Professional Disposal storage->pickup

Caption: Disposal workflow for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. Blink. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Aniline Safety Data Sheet. Washington State University. [Link]

  • 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline. NextSDS. [Link]

  • Safety Data Sheet - Headline 250 EC. BASF. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

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